
tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
叔丁基(1-(4-(羟甲基)苯基)氮杂环丁烷-3-基)氨基甲酸酯: 是一种合成的有机化合物,属于氮杂环丁烷类。氮杂环丁烷是包含四个原子的含氮杂环,由于其独特的结构特性和生物活性,在药物化学领域引起了广泛的关注。
准备方法
合成路线和反应条件: 叔丁基(1-(4-(羟甲基)苯基)氮杂环丁烷-3-基)氨基甲酸酯的合成通常涉及多个步骤,从易于获得的起始原料开始。一种常见的合成路线包括以下步骤:
氮杂环丁烷环的形成: 氮杂环丁烷环可以通过涉及合适前体(例如氨基醇或氨基卤化物)的环化反应形成。反应条件通常包括使用碱,例如氢化钠或碳酸钾,以及四氢呋喃或二甲基甲酰胺等溶剂。
羟甲基的引入: 羟甲基可以通过羟甲基化反应引入。这可以通过在催化剂(例如路易斯酸)的存在下,使氮杂环丁烷中间体与甲醛或多聚甲醛反应来实现。
氨基甲酸酯的形成: 最后一步涉及氨基甲酸酯基团的形成。这可以通过在碱(例如三乙胺)的存在下,使羟甲基化的氮杂环丁烷与叔丁基氯甲酸酯反应来实现,从而得到所需的化合物。
工业生产方法: 叔丁基(1-(4-(羟甲基)苯基)氮杂环丁烷-3-基)氨基甲酸酯的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用连续流动反应器、自动化合成平台以及先进的纯化技术,例如色谱法和结晶法。
化学反应分析
反应类型:
氧化: 化合物中的羟甲基可以发生氧化反应,形成醛或羧酸。常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 该化合物可以发生还原反应,特别是在氨基甲酸酯基团处,形成胺。可以使用诸如氢化锂铝或硼氢化钠之类的还原剂。
取代: 氮杂环丁烷环可以发生取代反应,其中环上的氢原子被其他官能团取代。这可以使用诸如卤代烷烃或酰氯之类的试剂来实现。
常见的试剂和条件:
氧化: 水溶液中的高锰酸钾、乙酸中的三氧化铬、甲醇中的过氧化氢。
还原: 四氢呋喃中的氢化锂铝、乙醇中的硼氢化钠。
取代: 在碱存在下的卤代烷烃、在催化剂存在下的酰氯。
形成的主要产物:
氧化: 醛、羧酸。
还原: 胺。
取代: 烷基化或酰化的氮杂环丁烷。
科学研究应用
化学:
构件: 该化合物可以用作合成更复杂分子的构件,特别是在开发新药和农用化学品方面。
催化: 它可以作为催化反应中的配体,提高各种化学转化的效率和选择性。
生物学:
酶抑制: 该化合物可能作为特定酶的抑制剂,使其成为研究酶功能和调节的生物化学研究中的宝贵工具。
蛋白质修饰: 它可以通过共价连接来修饰蛋白质,有助于研究蛋白质的结构和功能。
医药:
药物开发: 该化合物的独特结构使其成为药物开发的潜在候选者,特别是在治疗氮杂环丁烷衍生物显示出疗效的疾病方面。
诊断试剂: 它可用于开发用于成像和检测特定生物分子的诊断试剂。
工业:
材料科学: 该化合物可用于合成具有独特特性的新型材料,例如聚合物和涂料。
农业: 它可能用于开发用于作物保护和增强的新的农用化学品。
作用机制
叔丁基(1-(4-(羟甲基)苯基)氮杂环丁烷-3-基)氨基甲酸酯的作用机制涉及其与特定分子靶标(例如酶或受体)的相互作用。该化合物可能与酶的活性位点结合,抑制其活性,从而影响酶参与的生化途径。或者,它可能与细胞表面的受体相互作用,调节信号转导途径和细胞反应。
相似化合物的比较
类似化合物:
- 叔丁基(1-(4-(羟甲基)苯基)氮杂环丁烷-3-基)氨基甲酸酯
- 叔丁基(1-(4-(羟甲基)苯基)氮杂环丁烷-3-基)氨基甲酸酯
- 叔丁基(1-(4-(羟甲基)苯基)氮杂环丁烷-3-基)氨基甲酸酯
比较:
- 结构差异: 虽然类似化合物可能共享氮杂环丁烷环和氨基甲酸酯基团,但它们可能在连接到环或氨基甲酸酯氮上的取代基方面有所不同。这些差异会极大地影响它们的化学反应性和生物活性。
- 反应性: 不同官能团的存在会影响化合物发生的反应类型。例如,具有吸电子基团的化合物可能更容易发生亲核取代反应。
- 生物活性: 结构变化会影响化合物与其分子靶标的结合亲和力和特异性,导致其生物效应和治疗潜力发生差异。
属性
分子式 |
C15H22N2O3 |
|---|---|
分子量 |
278.35 g/mol |
IUPAC 名称 |
tert-butyl N-[1-[4-(hydroxymethyl)phenyl]azetidin-3-yl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-12-8-17(9-12)13-6-4-11(10-18)5-7-13/h4-7,12,18H,8-10H2,1-3H3,(H,16,19) |
InChI 键 |
PRDQFGFPBWXIBU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=CC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
![1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol](/img/structure/B11848107.png)
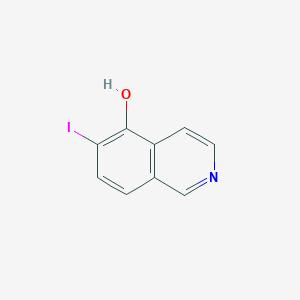
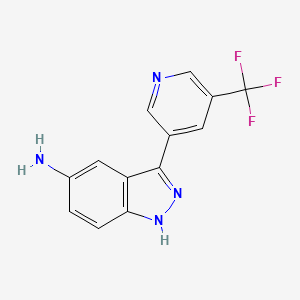
![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)
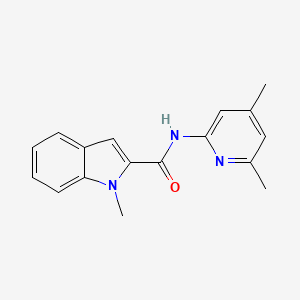
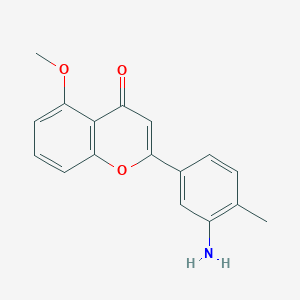
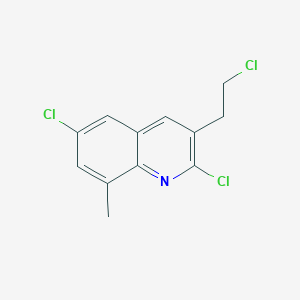
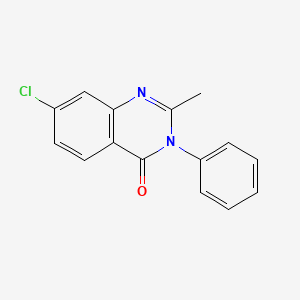

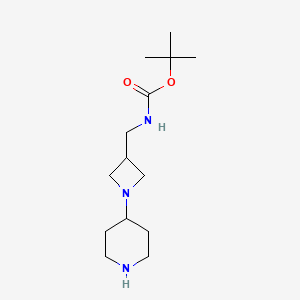
![7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11848159.png)
